molecular formula C9H11N3OS B182712 3-Methoxybenzaldehyde thiosemicarbazone CAS No. 51146-74-8

3-Methoxybenzaldehyde thiosemicarbazone

Cat. No. B182712
CAS RN: 51146-74-8
M. Wt: 209.27 g/mol
InChI Key: FRKKQKDSWAUADS-IZZDOVSWSA-N
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Description

3-Methoxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C9H11N3OS . It is a type of thiosemicarbazone, which are known for their biological and pharmacological activities .


Synthesis Analysis

Thiosemicarbazones, including 3-Methoxybenzaldehyde thiosemicarbazone, can be synthesized by dissolving the corresponding aldehyde (in this case, 3-Methoxybenzaldehyde) and thiosemicarbazide in a solvent like ethanol . The resulting product is then filtered and recrystallized .


Molecular Structure Analysis

The molecular weight of 3-Methoxybenzaldehyde thiosemicarbazone is 209.272 . The linear formula of the compound is C9H11N3OS .

Scientific Research Applications

  • Anticancer Activity : 3-MBTSc has shown significant in vitro anticancer activities against different cell lines, including B16-F0 and EAC cell lines. It exhibits properties such as upregulation of tumor suppressor genes (e.g., PTEN, BRCA1) and downregulation of oncogenes (PKC, RAS). Molecular docking studies suggest that 3-MBTSc potentially binds to targeted proteins like TGF-β1, indicating its potential as a multitargeting drug candidate (Sibuh et al., 2021).

  • Molecular Structure Analysis : The molecular structure of 3-MBTSc has been analyzed, revealing a slight twist between the benzylidene ring and the thiosemicarbazone fragment, forming a dihedral angle. This structure also features intramolecular hydrogen bonding, contributing to the conformation of the molecule (Zhang et al., 2009).

  • Tyrosinase Inhibition : A derivative, p-methoxybenzaldehyde thiosemicarbazone (MBT), has been evaluated for inhibitory activities on mushroom tyrosinase and melanoma production, showing significant effects. This suggests potential applications in food preservation and cosmetic additives due to its enzymatic activity inhibition (Chen et al., 2012).

  • Interaction with DNA : A related compound, (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, has been synthesized and shown to interact with DNA, as evidenced by spectroscopic, electrochemical, and viscometric studies. This suggests potential applications in DNA-binding studies and drug development (Channar et al., 2019).

  • Cholinesterase Inhibition : Para-substituted thiosemicarbazones, including derivatives of 3-MBTSc, have been synthesized and evaluated for anticholinesterase inhibitory activity. This indicates potential applications in treating diseases related to cholinesterase enzyme dysfunction (Khan et al., 2023).

  • Antileukemic Activity : Thiosemicarbazones, including 3-MBTSc, have been investigated for their antileukemic activity, indicating a potential application in leukemia treatment (Brockman et al., 1956).

Future Directions

The future directions of research on 3-Methoxybenzaldehyde thiosemicarbazone could involve further exploration of its biological and pharmacological activities. Thiosemicarbazones have been studied for their anticancer activities , and 3-Methoxybenzaldehyde thiosemicarbazone could be a potential candidate for such studies.

properties

IUPAC Name

[(E)-(3-methoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-8-4-2-3-7(5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKQKDSWAUADS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418766
Record name [(E)-(3-methoxyphenyl)methylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzaldehyde thiosemicarbazone

CAS RN

51146-74-8
Record name NSC69594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(E)-(3-methoxyphenyl)methylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxybenzaldehyde thiosemicarbazone
Reactant of Route 2
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3-Methoxybenzaldehyde thiosemicarbazone

Citations

For This Compound
68
Citations
J Zhang, L Wu, L Zhuang, G Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C9H11N3OS, was prepared by the reaction of 3-methoxybenzaldehyde and thiosemicarbazide. The benzylidene ring and the thiosemicarbazone fragment are …
Number of citations: 8 scripts.iucr.org
AB de Oliveira, BRS Feitosa, C Näther… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C9H11N3S, there is an intramolecular O—H⋯O hydrogen bond involving the OH group and the adjacent methoxy O atom. The molecule is essentially planar, with …
Number of citations: 5 scripts.iucr.org
RG Zhao, W Zhang, JK Li, LY Zhang - Acta Crystallographica Section …, 2008 - scripts.iucr.org
In the title compound, C9H11N3O2S, intramolecular O—H⋯O and N—H⋯N hydrogen bonds contribute to the planarity of the molecular skeleton. Intermolecular N—H⋯O hydrogen …
Number of citations: 8 scripts.iucr.org
JA Rusanova, VN Kokozay, S Petrusenko… - Acta Crystallographica …, 2021 - scripts.iucr.org
… )] dithionate–dimethylformamide–methanol (1/4/3), [Co(C9H10N3O2S)2]2(S2O6)·4C3H7NO·3CH3OH, with monodeprotonated 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone …
Number of citations: 1 scripts.iucr.org
J Swaminathan, P Anbusrinivasan… - Computational and …, 2023 - Elsevier
… of 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. … Hydroxy-3-methoxybenzaldehyde thiosemicarbazone is then … of 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone in …
Number of citations: 0 www.sciencedirect.com
BZ Sibuh, P Taneja, S Khanna - bioRxiv, 2020 - biorxiv.org
… Acetone thiosemicarbazone and 3-Methoxybenzaldehyde thiosemicarbazone, were identified as the … Acetone thiosemicarbazone and 3-Methoxybenzaldehyde thiosemicarbazone are …
Number of citations: 1 www.biorxiv.org
J Swaminathan - papers.ssrn.com
… of 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. … Hydroxy-3-methoxybenzaldehyde thiosemicarbazone is then … of 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone in …
Number of citations: 0 papers.ssrn.com
HL Singh, JB Singh, KP Sharma - Research on chemical intermediates, 2012 - Springer
… 13 C NMR spectra of 4-hydroxy-3-methoxybenzaldehyde semicarbazone (L 1 ) and 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone (L 2 ) and their corresponding organotin(IV) …
Number of citations: 33 link.springer.com
BZ Sibuh, PK Gupta, P Taneja, S Khanna, P Sarkar… - Biomedicines, 2021 - mdpi.com
… In this study, we have synthesized and characterized 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) and 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) using IR, 1 …
Number of citations: 14 www.mdpi.com
M Guin, S Khanna, SB Elavarasi, P Sarkar - Journal of Chemical Sciences, 2020 - Springer
We report herein the synthesis, quantum chemical electronic structure, Hirshfeld surface and molecular docking studies of 3-anisaldehyde thiosemicarbazone (I). The compound has …
Number of citations: 8 link.springer.com

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